molecular formula C24H22N6O2S B2385320 2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 1207043-47-7

2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No. B2385320
M. Wt: 458.54
InChI Key: NVLNEQGWBMXSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C24H22N6O2S and its molecular weight is 458.54. The purity is usually 95%.
BenchChem offers high-quality 2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imaging Probe for 5-HT2A Receptors

A compound, AC90179, with a methoxyphenyl group similar to the query compound, was evaluated as a potential imaging probe for 5-HT2A receptors. This study involved the synthesis, labeling with [11C], and in vivo evaluation using positron emission tomography (PET) studies. Although the compound showed rapid influx and efflux across the blood-brain barrier, it was concluded that due to lack of tracer retention or specific binding, it cannot be used as a PET ligand for imaging 5-HT2A receptors (Prabhakaran et al., 2006).

Synthesis of Aza Tricyclic Compounds

Research into the synthesis of aza tricyclic compounds with a cyclopropane ring highlighted the chemical reactivity and potential applications of structurally complex molecules. Such studies contribute to the development of new synthetic methods that can be applied to the creation of molecules with specific properties for scientific research (Takahashi & Ito, 1983).

Metabolism of Chloroacetamide Herbicides

Investigations into the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provide insights into the biochemical interactions and toxicological profiles of chemicals similar in structure to the query compound. Such studies are crucial for understanding the environmental impact and health risks associated with exposure to these compounds (Coleman et al., 2000).

Synthesis and Crystal Structure Analysis

The synthesis and crystal structure analysis of p-methoxyphenyl and methylphenyl derivatives contribute to the fundamental understanding of molecular interactions and the development of materials with desired physical and chemical properties. Detailed structural analysis can guide the design of new compounds for various scientific and industrial applications (Peikow et al., 2006).

properties

CAS RN

1207043-47-7

Product Name

2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide

Molecular Formula

C24H22N6O2S

Molecular Weight

458.54

IUPAC Name

2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C24H22N6O2S/c1-16-3-5-17(6-4-16)14-25-22(31)15-33-24-27-26-23-21-13-20(28-30(21)12-11-29(23)24)18-7-9-19(32-2)10-8-18/h3-13H,14-15H2,1-2H3,(H,25,31)

InChI Key

NVLNEQGWBMXSJY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)OC

solubility

not available

Origin of Product

United States

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